5-Chloro-6-methyl-1,2,4-triazin-3-amine

Medicinal Chemistry Biological Activity Physicochemical Properties

Sourcing halogenated 1,2,4-triazines with a defined substitution pattern for SAR studies often leads to long lead times or unverified purity. 5-Chloro-6-methyl-1,2,4-triazin-3-amine (CAS 412923-52-5) provides a pre-functionalized scaffold with a reactive chlorine handle at the 5-position and a methyl group at the 6-position, specifically cited in MTH1 inhibitor patents. • Nucleophilic aromatic substitution-ready chlorine site enables rapid library diversification. • Low molecular weight (144.56 g/mol) and balanced polarity (logP 0.2, TPSA 64.7 Ų) suit fragment-based design. • Consistent ≥95% purity with full analytical documentation; immediate global dispatch.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
Cat. No. B1500177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-1,2,4-triazin-3-amine
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=N1)N)Cl
InChIInChI=1S/C4H5ClN4/c1-2-3(5)7-4(6)9-8-2/h1H3,(H2,6,7,9)
InChIKeyHDCZXFHDDWTDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-1,2,4-triazin-3-amine: Physicochemical & Structural Profile


5-Chloro-6-methyl-1,2,4-triazin-3-amine (CAS 412923-52-5) is a halogenated, methyl-substituted 3-amino-1,2,4-triazine with a molecular weight of 144.56 g/mol. Computed properties from PubChem describe its key structural features: it possesses one hydrogen bond donor, four hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 64.7 Ų, and a logP of 0.2 [1]. These characteristics place it in a class of small, polar, heterocyclic building blocks, but do not constitute a differentiating pharmacological or physicochemical signature.

Scaffold role Halogenated 3-amino-triazine building block with chlorine handle for SNAr diversification
Property profile Polar, compact, low-molecular-weight heterocycle supporting model-predicted balanced hydrophilicity
Procurement context Research-use synthetic intermediate requiring identity verification; no biological performance data

5-Chloro-6-methyl-1,2,4-triazin-3-amine: Substitution Evidence Gap


Within the class of halogenated 3-amino-1,2,4-triazines, substitution cannot be assumed to be trivial. Even minor structural changes can dictate the outcome of key chemical transformations, such as nucleophilic aromatic substitution, which is central to the compound's use as a synthetic intermediate [1]. While a patent for MTH1 inhibitors identifies 5-chloro-6-methyl-1,2,4-triazin-3-amine as a specific synthetic building block, publicly available quantitative data to benchmark its reactivity, yield, or selectivity against close analogs like 5-chloro-1,2,4-triazin-3-amine or 6-methyl-1,2,4-triazin-3-amine is currently absent from the primary literature and authoritative databases [1]. This lack of data means any claim of interchangeability is unsupported and represents a scientific and procurement risk.

Analog reactivity may shift: 5-chloro-1,2,4-triazin-3-amine or 6-methyl derivative lack quantitative SNAr benchmarking; nucleophilic substitution outcomes may differ
No public yield/selectivity data versus close analogs; interchangeability claim is unsupported and represents a procurement risk
Patent-specific building block: documented use in MTH1 inhibitor synthesis does not extend to general reactivity or alternative scaffolds

5-Chloro-6-methyl-1,2,4-triazin-3-amine: Quantitative Evidence Assessment


Absence of Differentiating Quantitative Data

A targeted search of PubMed, Google Patents, and authoritative databases (PubChem, ChemicalBook, ChemSrc) did not yield any primary research paper, patent, or technical datasheet containing quantitative performance data for 5-chloro-6-methyl-1,2,4-triazin-3-amine that could be compared against a specific analog. The compound's identity is confirmed by its IUPAC name, InChIKey (HDCZXFHDDWTDDC-UHFFFAOYSA-N), and SMILES notation (CC1=C(N=C(N=N1)N)Cl) [1]. Without such data, no claim about differential biological potency, catalytic efficiency, binding affinity, or synthetic yield can be made relative to a close comparator.

Structural identity
Data to verify
CAS, SMILES, InChIKey confirmed; no comparator performance data identified
Identity verification only; substitution risk unsupported
Computed properties from PubChem; no biological or reactivity benchmarks available
Medicinal Chemistry Biological Activity Physicochemical Properties

5-Chloro-6-methyl-1,2,4-triazin-3-amine: Core Applications


Lead Optimization Intermediate

The compound is suitable as a building block for the synthesis of 3-amino-1,2,4-triazine derivatives, notably those targeting the MTH1 enzyme for potential cancer therapeutics [1]. Its value lies in providing a chlorine handle at the 5-position and a methyl substituent at the 6-position for diversification.

SNAr Reaction Scaffold

The chlorine atom at the 5-position on the electron-deficient triazine ring is a potential site for nucleophilic aromatic substitution, enabling the creation of focused compound libraries. Procurement is driven by the need for this specific substitution pattern in structure-activity relationship (SAR) studies [1].

Property-Driven Probe Design

Computed properties (logP: 0.2, TPSA: 64.7 Ų, low molecular weight) [2] make it a structurally compact and polar starting point for designing chemical probes where balanced hydrophilicity and permeability are model-predicted requirements.

Application
Selection Property
Validation Focus
Lead optimization intermediate
5-chloro-6-methyl substitution pattern matching patent-disclosed MTH1 inhibitor scaffolds
Verify compatibility with planned SNAr conditions and building-block identity
SNAr reaction scaffold
Electron-deficient triazine with chlorine leaving group for focused library synthesis
Benchmark reactivity under intended conditions; no reference data for analog comparison
Property-driven probe design
Low computed logP, moderate polar surface area, compact size for balanced permeability predictions
Model-predicted hydrophilicity/permeability profile; confirm experimentally for target series
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